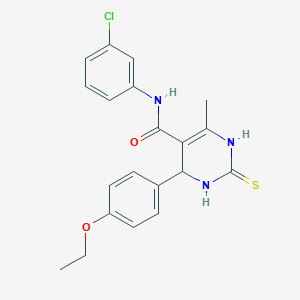

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-3-26-16-9-7-13(8-10-16)18-17(12(2)22-20(27)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUAODNKQCQICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives, serves as the foundational method for constructing the tetrahydropyrimidine core. For the target compound, the reaction involves:

- 4-Ethoxybenzaldehyde as the aldehyde component.

- Ethyl acetoacetate as the β-keto ester to introduce the 6-methyl group.

- N-(3-Chlorophenyl)thiourea to incorporate the sulfanylidene and carboxamide functionalities.

Reaction Conditions :

- Catalyst : Para-toluenesulfonic acid (p-TSA, 10 mol%) in ethanol.

- Temperature : Reflux (78–80°C) for 8–12 hours.

- Workup : Precipitation with ice-water followed by recrystallization from ethanol.

Intermediate : Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 68–72%).

Ester Hydrolysis

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid:

- Conditions : 2M NaOH in ethanol/water (1:1), reflux for 4 hours.

- Product : 4-(4-Ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Yield: 85–90%).

Amidation with 3-Chloroaniline

The carboxylic acid is converted to the target carboxamide via coupling with 3-chloroaniline:

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.

- Temperature : Room temperature (25°C) for 12 hours.

- Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of unreacted 3-chloroaniline during column chromatography.

- Solution : Gradient elution with ethyl acetate/hexane (10–40%).

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Core Structural Variations

The tetrahydropyrimidine-thioxo-carboxamide framework is conserved across analogs. Key differences arise from substituent positions and functional groups:

Key Observations :

Electronic and Physicochemical Properties

- Ethoxy vs.

- Chlorophenyl Effects : The electron-withdrawing chloro group enhances electrophilicity, which may influence reactivity in biological systems .

- Thioxo Group : The sulfanylidene moiety contributes to tautomeric versatility, enabling interactions with biological targets via sulfur-based hydrogen bonding .

Actividad Biológica

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of tetrahydropyrimidines. Its complex structure includes a six-membered heterocyclic ring with various functional groups that contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is C20H20ClN3O2S, with a molecular weight of approximately 373.89 g/mol. The presence of functional groups such as the chlorophenyl and ethoxyphenyl moieties enhances its chemical reactivity and potential biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H20ClN3O2S |

| Molecular Weight | 373.89 g/mol |

| Functional Groups | Chlorophenyl, Ethoxyphenyl, Sulfanylidene |

| Heterocyclic Structure | Tetrahydropyrimidine |

Anticancer Potential

The compound's structural characteristics indicate potential applications in anticancer therapy. Research on similar tetrahydropyrimidine derivatives has highlighted their capacity to inhibit cell proliferation in cancerous cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific enzymes involved in tumor growth .

Although specific mechanisms for N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have not been fully elucidated, it is hypothesized that its biological activity may involve:

- Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit enzymes related to thyroid hormone function and other metabolic pathways.

- Cellular Interaction: The diverse functional groups allow for varied interactions with biological targets, enhancing therapeutic efficacy.

In Silico Studies

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of compounds like N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide using in silico techniques. These methods assess molecular descriptors and predict interactions with pharmacological targets .

Experimental Findings

While direct experimental data on this specific compound is scarce, studies on related tetrahydropyrimidines indicate the following:

- Antibacterial Activity: Compounds with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity: Some derivatives exhibited cytotoxic effects on cancer cell lines at non-toxic concentrations.

Summary of Findings

| Activity | Observation |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential to inhibit cancer cell proliferation |

| Mechanism | Possible enzyme inhibition and cellular interaction |

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols, including cyclocondensation reactions (e.g., modified Biginelli reactions) with substituted phenyl rings, thiourea derivatives, and β-ketoesters. Critical conditions include:

- Temperature control : Reactions often proceed at reflux (80–120°C) in polar aprotic solvents like ethanol or DMF .

- Catalysts : Acidic catalysts (e.g., HCl or Lewis acids) enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is used to isolate the compound (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with aromatic protons appearing at δ 6.8–7.5 ppm and methyl groups at δ 2.1–2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for ) .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

- Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., switching from ethanol to THF) and temperature gradients can enhance regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >85% yield .

- Chiral resolution : Use of enantioselective catalysts (e.g., L-proline derivatives) for stereocontrol in tetrahydropyrimidine formation .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Dose-response standardization : Ensure consistent molar concentrations (e.g., IC values) across assays to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-ethoxyphenyl with 4-trifluoromethylphenyl) to isolate substituent effects .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets (e.g., kinase inhibition) .

Q. How do substituents (e.g., 3-chlorophenyl vs. 4-ethoxyphenyl) influence the compound’s electronic and steric properties?

- Computational modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the 3-chlorophenyl group (Hammett σ = +0.37), which polarize the tetrahydropyrimidine core .

- Steric maps : Molecular dynamics simulations show that the 4-ethoxyphenyl group increases steric bulk, reducing binding pocket accessibility in enzyme assays .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility and stability profiles be addressed?

- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid to identify context-dependent stability .

- Accelerated degradation studies : Expose the compound to UV light (254 nm) and elevated temperatures (40°C) to identify degradation products via LC-MS .

Q. What analytical methods are critical for distinguishing polymorphic forms of this compound?

- Powder XRD : Differentiates polymorphs based on distinct diffraction patterns (e.g., monoclinic vs. orthorhombic systems) .

- Thermogravimetric analysis (TGA) : Detects polymorph-specific decomposition temperatures (e.g., 180°C vs. 210°C) .

Substituent Effects Table

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.